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Compound of Interest

Compound Name: 7-bromoquinoxalin-2(1H)-one

Cat. No.: B1276035 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
7-bromoquinoxalin-2(1H)-one is a heterocyclic organic compound that serves as a pivotal

intermediate in the synthesis of a wide array of biologically active molecules.[1] Its quinoxaline

core, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry,

frequently found in compounds with diverse pharmacological activities.[2] The presence of a

bromine atom at the 7-position provides a reactive handle for further chemical modifications,

making it a versatile building block for the development of novel therapeutics, particularly in the

areas of oncology and virology.[1] This guide provides a comprehensive overview of the

chemical properties, synthesis, and applications of 7-bromoquinoxalin-2(1H)-one, with a

focus on its role in the development of kinase inhibitors and other potential drug candidates.

Chemical and Physical Properties
7-bromoquinoxalin-2(1H)-one presents as a white to off-white solid and is sparingly soluble in

water.[1] Its fundamental structure consists of a quinoxaline ring system with a bromine

substituent at the 7-position and a carbonyl group at the 2-position.[1]
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Property Value Reference

CAS Number 82031-32-1 [1]

Molecular Formula C₈H₅BrN₂O [1]

Molecular Weight 225.045 g/mol [3]

Appearance White to off-white solid [1]

Purity >95% [3]

Hydrogen Bond Donor Count 1 [3]

Hydrogen Bond Acceptor

Count
1 [3]

Topological Polar Surface Area 41.5 Å² [3]

Canonical SMILES
C1=CC2=C(C=C1Br)NC(=O)C

=N2
[1]

InChI Key
PXVQWJPOMIRXQL-

UHFFFAOYSA-N
[4]

Synthesis
The synthesis of 7-bromoquinoxalin-2(1H)-one is typically achieved through the bromination

of a quinoxalin-2(1H)-one precursor.

General Synthesis Protocol
A common method involves the electrophilic substitution of quinoxalin-2(1H)-one with bromine

in a suitable solvent like acetic acid.

Experimental Protocol: Synthesis of 7-bromoquinoxalin-2(1H)-one

Materials:

Quinoxalin-2(1H)-one

Bromine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.rjptonline.org/HTMLPaper.aspx?Journal=Research%20Journal%20of%20Pharmacy%20and%20Technology;PID=2024-17-8-79
https://www.rjptonline.org/HTMLPaper.aspx?Journal=Research%20Journal%20of%20Pharmacy%20and%20Technology;PID=2024-17-8-79
https://www.benchchem.com/pdf/The_Discovery_and_Synthesis_of_GSK180736A_A_Dual_ROCK1_and_GRK2_Inhibitor.pdf
https://www.rjptonline.org/HTMLPaper.aspx?Journal=Research%20Journal%20of%20Pharmacy%20and%20Technology;PID=2024-17-8-79
https://www.benchchem.com/pdf/The_Discovery_and_Synthesis_of_GSK180736A_A_Dual_ROCK1_and_GRK2_Inhibitor.pdf
https://www.benchchem.com/pdf/The_Discovery_and_Synthesis_of_GSK180736A_A_Dual_ROCK1_and_GRK2_Inhibitor.pdf
https://www.benchchem.com/pdf/The_Discovery_and_Synthesis_of_GSK180736A_A_Dual_ROCK1_and_GRK2_Inhibitor.pdf
https://www.benchchem.com/pdf/The_Discovery_and_Synthesis_of_GSK180736A_A_Dual_ROCK1_and_GRK2_Inhibitor.pdf
https://www.rjptonline.org/HTMLPaper.aspx?Journal=Research%20Journal%20of%20Pharmacy%20and%20Technology;PID=2024-17-8-79
https://www.researchgate.net/publication/325646236_Design_synthesis_molecular_modeling_and_anti-proliferative_evaluation_of_novel_quinoxaline_derivatives_as_potential_DNA_intercalators_and_topoisomerase_II_inhibitors
https://www.benchchem.com/product/b1276035?utm_src=pdf-body
https://www.benchchem.com/product/b1276035?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acetic Acid

Ice water

Procedure:

Dissolve quinoxalin-2(1H)-one in acetic acid.

Slowly add a solution of bromine in acetic acid to the quinoxalin-2(1H)-one solution.

Stir the reaction mixture at room temperature for 12 hours.

Upon completion, pour the reaction mixture into ice water to precipitate the product.

Collect the precipitate by filtration and dry to yield 7-bromoquinoxalin-2(1H)-one as an

off-white solid.

This straightforward procedure provides a high yield of the desired product.

Synthesis of 7-bromoquinoxalin-2(1H)-one

Quinoxalin-2(1H)-one

Electrophilic
BrominationBromine (Br2)

Acetic Acid
Solvent

7-bromoquinoxalin-2(1H)-one

Click to download full resolution via product page

Caption: Synthetic pathway for 7-bromoquinoxalin-2(1H)-one.
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Applications in Drug Development
7-bromoquinoxalin-2(1H)-one is a valuable starting material for the synthesis of various

pharmaceutical compounds, particularly those targeting signaling pathways implicated in

cancer and viral diseases.[1] The quinoxaline scaffold is known to be a key component in

molecules that act as DNA intercalators and kinase inhibitors.[1]

Kinase Inhibitors
Quinoxaline derivatives have shown significant promise as inhibitors of various kinases, which

are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of

many cancers, making them attractive targets for therapeutic intervention.

4.1.1. PI3K/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and

survival.[1] Its aberrant activation is a common event in many human cancers. Quinoxaline

derivatives have been developed as dual inhibitors of PI3K and mTOR, offering a potent

strategy to block this oncogenic pathway.[1]
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Caption: Inhibition of the PI3K/mTOR pathway by quinoxaline derivatives.
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4.1.2. PDK1 Inhibition

Phosphoinositide-dependent kinase 1 (PDK1) is a master kinase that activates several

downstream kinases, including Akt, and is a key component of the PI3K signaling pathway.[5]

The development of PDK1 inhibitors is a promising strategy for cancer therapy. Substituted 3-

anilino-quinolin-2(1H)-ones, which can be synthesized from bromo-substituted quinolinones,

have been investigated as PDK1 inhibitors.[5]

4.1.3. FGFR1 Inhibition

Fibroblast growth factor receptor 1 (FGFR1) is a receptor tyrosine kinase that, when

dysregulated, can drive the growth of various cancers.[6] 3-vinyl-quinoxalin-2(1H)-one

derivatives have been synthesized and evaluated as novel FGFR1 inhibitors, demonstrating

potent antitumor activity.[6]

Antiviral and Anticancer Activity
Derivatives of 7-bromoquinoxalin-2(1H)-one have been explored for their potential as both

antiviral and anticancer agents. The core structure is a versatile scaffold for generating libraries

of compounds for high-throughput screening.

DNA Intercalators
The planar structure of the quinoxaline ring system allows it to intercalate between the base

pairs of DNA, a mechanism of action for several established anticancer drugs.[1] This

interaction can disrupt DNA replication and transcription, leading to cell death.

Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and evaluation of novel

compounds derived from 7-bromoquinoxalin-2(1H)-one.

Synthesis of a Quinoxaline-based Kinase Inhibitor
(General Workflow)
The synthesis of more complex quinoxaline derivatives often involves multi-step reactions

starting from 7-bromoquinoxalin-2(1H)-one. A general workflow is depicted below.
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General Workflow for Synthesis and Evaluation
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Caption: General workflow for the synthesis and evaluation of quinoxaline derivatives.

Cytotoxicity Assay Protocol
To assess the anticancer potential of synthesized quinoxaline derivatives, a cytotoxicity assay

is a fundamental experiment.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

Synthesized quinoxaline compounds

Cancer cell line (e.g., HCT-116, MCF-7)

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO (Dimethyl sulfoxide)

Microplate reader

Procedure:

Seed cancer cells in 96-well plates and incubate for 24 hours.
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Treat the cells with various concentrations of the synthesized compounds and a vehicle

control (DMSO).

Incubate for 48-72 hours.

Add MTT solution to each well and incubate for 4 hours.

Remove the medium and add DMSO to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the control and determine the IC₅₀

value (the concentration that inhibits 50% of cell growth).[7]

Kinase Inhibition Assay Protocol
To determine the specific inhibitory activity of the compounds against a target kinase, an in vitro

kinase assay is performed.

Experimental Protocol: In Vitro Kinase Assay

Materials:

Synthesized quinoxaline compounds

Recombinant active kinase (e.g., PDK1, FGFR1)

Kinase substrate (peptide or protein)

ATP (Adenosine triphosphate)

Kinase assay buffer

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

Microplate reader

Procedure:
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Prepare serial dilutions of the synthesized compounds.

In a multi-well plate, add the kinase, its substrate, and the compound at various

concentrations.

Initiate the kinase reaction by adding ATP.

Incubate the reaction for a specific time at an optimal temperature.

Stop the reaction and add the detection reagent to measure kinase activity (e.g., by

quantifying the amount of ADP produced or the amount of phosphorylated substrate).

Calculate the percentage of kinase inhibition relative to a no-inhibitor control and

determine the IC₅₀ value.

Conclusion
7-bromoquinoxalin-2(1H)-one is a highly valuable and versatile building block in the field of

drug discovery and development. Its chemical properties allow for the straightforward synthesis

of a diverse range of quinoxaline derivatives. These derivatives have demonstrated significant

potential as inhibitors of key signaling pathways, particularly those involved in cancer

progression, such as the PI3K/mTOR and FGFR pathways. The quinoxaline scaffold's ability to

be tailored for specific biological targets, combined with its potential as a DNA intercalator,

ensures that 7-bromoquinoxalin-2(1H)-one will continue to be a compound of great interest to

researchers and scientists in the pharmaceutical industry. Further exploration of its derivatives

is likely to yield novel and effective therapeutic agents for a variety of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. rjptonline.org [rjptonline.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1276035?utm_src=pdf-body
https://www.benchchem.com/product/b1276035?utm_src=pdf-body
https://www.benchchem.com/product/b1276035?utm_src=pdf-custom-synthesis
https://www.rjptonline.org/HTMLPaper.aspx?Journal=Research%20Journal%20of%20Pharmacy%20and%20Technology;PID=2024-17-8-79
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Synthesis, molecular docking, pharmacological evaluation, MD simulation, and DFT
calculations of quinazolin-12-one derivatives as PDK1 inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

3. benchchem.com [benchchem.com]

4. researchgate.net [researchgate.net]

5. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1
inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as
novel antitumor inhibitors of FGFR1 - PMC [pmc.ncbi.nlm.nih.gov]

7. benchchem.com [benchchem.com]

To cite this document: BenchChem. [In-Depth Technical Guide: 7-bromoquinoxalin-2(1H)-one
(CAS: 82031-32-1)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1276035#7-bromoquinoxalin-2-1h-one-cas-number-
82031-32-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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